5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound provides a precise description of its molecular architecture (Table 1).
Table 1: Structural Breakdown of the Compound
| Component | Description |
|---|---|
| Parent structure | 1H-1,2,3-triazole (5-membered ring with nitrogen at positions 1, 2, and 3) |
| Position 1 substituent | [4-(Methylsulfanyl)phenyl]methyl group |
| Position 4 substituent | Carboxamide group linked to 4-bromophenyl |
| Position 5 substituent | Amino group (-NH2) |
The triazole ring’s nitrogen atoms create a polarized electronic environment, while the 4-bromophenyl moiety introduces steric bulk and electron-withdrawing effects. The methylsulfanyl group (–S–CH3) enhances lipophilicity, potentially improving membrane permeability. Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Distinct signals for the aromatic protons of the bromophenyl (δ 7.4–7.6 ppm) and methylsulfanylbenzyl groups (δ 2.5 ppm for –SCH3).
- Mass Spectrometry: Molecular ion peak at m/z 414.24 (C17H15BrN5OS).
- Infrared Spectroscopy: Stretching vibrations for amide C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹).
Historical Context in Triazole Chemistry Research
1,2,3-Triazoles gained prominence in the late 20th century due to their synthetic versatility via Huisgen cycloaddition and biological relevance. Early studies focused on antifungal agents (e.g., fluconazole), but recent work explores anticancer and anti-inflammatory applications. The introduction of carboxamide and aryl substituents, as seen in this compound, reflects efforts to optimize pharmacokinetic properties. For instance, carboxamide groups improve solubility and target binding via hydrogen bonding, while brominated aromatics enhance metabolic stability.
Significance of Substituent Configuration: Bromophenyl, Methylsulfanyl, and Carboxamide Moieties
The substituents synergistically influence the compound’s reactivity and bioactivity:
- 4-Bromophenyl: Bromine’s electronegativity polarizes the aromatic ring, facilitating π-π stacking with biological targets (e.g., enzyme active sites). Its steric bulk may also hinder enzymatic degradation.
- 4-(Methylsulfanyl)benzyl: The thioether group (–S–CH3) increases lipophilicity (logP ≈ 3.5), promoting cellular uptake. Sulfur’s lone pairs additionally participate in metal coordination, relevant for catalytic or inhibitory functions.
- Carboxamide: Serves as a hydrogen bond donor/acceptor, critical for interactions with proteins or nucleic acids. The N-(4-bromophenyl) linkage further stabilizes these interactions through hydrophobic effects.
Comparative studies of analogous triazoles demonstrate that replacing bromine with chlorine or methylsulfanyl with methoxy alters bioactivity profiles, underscoring the precision required in substituent selection. For example, methylsulfanyl derivatives exhibit enhanced metabolic stability over methoxy analogs due to reduced oxidative susceptibility.
Properties
Molecular Formula |
C17H16BrN5OS |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H16BrN5OS/c1-25-14-8-2-11(3-9-14)10-23-16(19)15(21-22-23)17(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
SLRSGJNPKXNFRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction reactions.
Attachment of the Bromophenyl and Methylsulfanylphenyl Groups: These groups can be attached through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2.1. Amino Group (-NH2_22) Reactivity
The 5-amino group on the triazole ring undergoes the following transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C, 2h | 5-Acetamido-triazole derivative | 85% | |
| Sulfonylation | Tosyl chloride, DCM, EtN, rt, 4h | 5-Tosylamido-triazole derivative | 78% |
2.2. Bromophenyl Group Reactivity
The 4-bromophenyl substituent participates in cross-coupling reactions:
2.3. Methylsulfanyl Group (-SMe) Reactivity
The methylsulfanyl group is oxidized to sulfone or sulfoxide:
Carboxamide Group Transformations
The carboxamide moiety undergoes hydrolysis and condensation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | Triazole-4-carboxylic acid | 88% | |
| Condensation | EDCl, HOBt, DIPEA, DMF, rt, 12h | Peptide-conjugated triazole derivative | 63% |
Comparative Reactivity of Structural Analogues
The table below compares the reactivity of similar triazole derivatives:
| Compound | Bromophenyl Reactivity | Amino Group Reactivity | Sulfanyl Oxidation |
|---|---|---|---|
| Target Compound | High (Suzuki coupling) | Moderate (Acylation) | High (to sulfone) |
| 5-Amino-1-(4-bromophenyl)-pyrazole | Low | High (Sulfonylation) | N/A |
| 1-{[4-(Methylsulfanyl)phenyl]methyl} | Moderate | Low | High (to sulfoxide) |
Mechanistic Insights
-
Triazole Formation : The [3+2] cycloaddition proceeds via a copper-acetylide intermediate, followed by regioselective cyclization.
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle, followed by transmetallation with the boronic acid .
-
Sulfone Oxidation : Electrophilic oxygen transfer from mCPBA to the sulfur atom results in sequential oxidation .
Stability Under Reaction Conditions
The compound remains stable under:
Scientific Research Applications
Anticancer Activity
2.1 Mechanism of Action
Triazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and modulation of mitochondrial membrane potential. For instance, compounds similar to the one in focus have shown significant cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
2.2 Case Studies
- Study on Apoptosis Induction : A study demonstrated that triazole derivatives could induce apoptosis in HCT-116 and MCF-7 cells, with IC50 values indicating effective cytotoxicity . The compound's ability to trigger caspase activity was a key factor in its anticancer efficacy.
- Metabolic Stability Assessment : In another study, metabolic stability was evaluated using pooled human liver microsomes, revealing that certain modifications to the triazole structure could enhance stability while maintaining anticancer activity .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of 5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Triazole Ring : This is achieved through cycloaddition reactions involving azides and alkynes.
- Functionalization : Subsequent reactions introduce the bromophenyl and methylsulfanyl groups, enhancing biological activity.
3.2 Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy (both 1D and 2D), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed .
Potential Applications Beyond Anticancer Activity
While the primary focus has been on anticancer properties, there are indications that this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives can possess antimicrobial properties against various pathogens.
- Neuroprotective Effects : Some compounds in this class have shown promise in neuroprotection, potentially aiding in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of “5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide” depends on its specific application. For example:
Biological Activity: It may interact with specific proteins or enzymes, inhibiting their function.
Chemical Reactions: The compound may act as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Impact on Activity: The 4-bromophenyl group is a common pharmacophore in antimicrobial and anticancer compounds, likely due to its electron-withdrawing properties and ability to stabilize charge-transfer interactions . Methylsulfanyl (target compound) vs. Sulfamoyl () and thioxo groups enhance binding to enzymes like dihydrofolate reductase (DHFR), critical for antimicrobial activity .
Core Heterocycle Variations :
- 1,2,3-Triazole (target compound, ) vs. 1,2,4-triazine () vs. thiazole (): Triazoles exhibit metabolic stability, while triazines and thiazoles may offer stronger π-stacking or hydrogen-bonding interactions with biological targets .
Biological Activity Trends :
- Compounds with bulky substituents (e.g., 4-sulfamoylphenyl in ) show enhanced enzyme inhibition but may suffer from poor bioavailability.
- Anticancer activity in triazine analogs () correlates with electron-deficient aryl groups, suggesting a role in DNA intercalation or topoisomerase inhibition.
Structural and Computational Insights
- Crystallography and Modeling : The use of SHELXL and ORTEP for structural determination highlights the importance of precise stereochemical analysis in optimizing triazole derivatives. For example, the methylsulfanyl group’s conformation in the target compound could influence its binding to cytochrome P450 enzymes .
- In Silico Predictions : Molecular docking studies on similar compounds suggest that bromine and sulfanyl groups enhance binding to kinase domains (e.g., EGFR) and antioxidant enzymes like SOD .
Biological Activity
5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The compound can be synthesized through methods such as:
- Click Chemistry: Utilizing azides and alkynes to form the triazole ring.
- Substitution Reactions: Involving the introduction of the bromophenyl and methylsulfanyl groups.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values are comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has been tested against several fungal strains, demonstrating potent activity that could be beneficial in treating fungal infections. Studies have reported that derivatives with similar structures inhibit the growth of fungi by disrupting cell membrane integrity.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Pathways: Specifically targeting enzymes involved in cell wall synthesis or metabolic pathways in pathogens.
- Membrane Disruption: Leading to increased permeability and eventual cell death.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to the compound in focus:
- Study on Antimicrobial Efficacy:
- Fungal Inhibition:
- Toxicity Assessment:
Data Summary
The following table summarizes key biological activities and characteristics associated with this compound:
Q & A
Q. What are the recommended synthetic routes for 5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole derivatives typically involves multi-step reactions. For analogous compounds, a one-pot three-component reaction using copper(I) iodide as a catalyst has been effective for triazole formation . Key steps include:
- Condensation : React 4-bromoaniline with 4-(methylsulfanyl)benzyl isocyanide to form an intermediate carboximidoyl chloride.
- Cyclization : Introduce sodium azide to generate the triazole core.
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validate purity via HPLC (>95%) .
Q. How can structural characterization of this compound be optimized?
Combine spectroscopic and crystallographic methods:
- NMR : Confirm substituent positions (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm; methylsulfanyl group at δ 2.5 ppm) .
- FT-IR : Identify key functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹, carboxamide C=O stretch at ~1680 cm⁻¹) .
- X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., 1,2,3-triazole vs. 1,2,4-triazole isomers) .
Q. What preliminary biological screening assays are suitable for this compound?
Prioritize enzyme inhibition and cytotoxicity assays:
- Carbonic anhydrase inhibition : Use a stopped-flow CO₂ hydration assay (IC₅₀ values < 1 μM for similar triazoles) .
- Anticancer activity : Test against HeLa or MCF-7 cell lines via MTT assay (IC₅₀ range: 10–50 μM for triazole derivatives) .
- Dose-response curves : Validate selectivity using non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Systematically modify substituents and evaluate impacts:
- Bromophenyl group : Replace with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess enzyme binding affinity .
- Methylsulfanyl moiety : Test analogs with sulfone or sulfonamide groups to improve solubility (logP reduction by 0.5–1.0 units) .
- Triazole core : Compare 1,2,3-triazole vs. 1,2,4-triazole isomers using molecular docking (e.g., AutoDock Vina) .
Q. What computational methods can predict pharmacokinetic properties?
Use in silico tools to optimize drug-likeness:
- ADME prediction : SwissADME or pkCSM for bioavailability (e.g., GI absorption >70%, CYP450 inhibition risk) .
- Solubility : Apply the General Solubility Equation (GSE) with experimental logP and melting point data .
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption) .
Q. How can contradictions in bioactivity data be resolved?
Address variability via:
- Assay standardization : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize artifacts .
- Orthogonal validation : Confirm enzyme inhibition with ITC (isothermal titration calorimetry) alongside enzymatic assays .
- Metabolic stability : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
Methodological Challenges and Solutions
Q. What strategies mitigate toxicity in in vivo studies?
- Prodrug design : Mask the carboxamide group with ester prodrugs to reduce off-target effects .
- Dosing regimens : Optimize via PK/PD modeling (e.g., Cmax > IC₅₀ for ≥6 hours) .
- Toxicogenomics : RNA-seq to identify pathways affected at sublethal doses .
Q. How can regioselectivity in triazole synthesis be improved?
- Catalyst optimization : Replace Cu(I) with Ru(II) catalysts for higher 1,4-regioselectivity (>90%) .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield (85% vs. 60%) .
Future Research Directions
- Target identification : Use thermal shift assays (TSA) to map protein targets in cancer cell lysates .
- Hybrid derivatives : Combine with known pharmacophores (e.g., HDAC inhibitors) for synergistic effects .
- Formulation : Develop nanoparticles (PLGA-based) to enhance brain penetration for neurodegenerative applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
